6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid
Overview
Description
6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid, also known as Difluoromethoxyindazole or DFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DFMI is a potent inhibitor of the transcription factor STAT3, which has been implicated in the development and progression of various types of cancer.
Mechanism of Action
DFMI exerts its effects by inhibiting the activity of the transcription factor STAT3. STAT3 is a key regulator of various cellular processes, including cell growth, differentiation, and survival. Aberrant activation of STAT3 has been observed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting STAT3, DFMI induces apoptosis in cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
DFMI has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on STAT3, DFMI has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. DFMI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
DFMI has several advantages for use in lab experiments. It is a potent inhibitor of STAT3, making it a valuable tool for studying the role of STAT3 in cancer development and progression. DFMI has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. However, DFMI has some limitations, including its complex synthesis process and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on DFMI. One area of interest is the development of more efficient and cost-effective synthesis methods for DFMI. Another area of interest is the identification of biomarkers that can predict the response to DFMI treatment. Additionally, further studies are needed to investigate the potential use of DFMI in combination with other cancer therapies. Overall, DFMI has great potential as a therapeutic agent for the treatment of cancer, and further research is needed to fully explore its potential.
Scientific Research Applications
DFMI has been extensively studied for its potential applications in cancer research. The inhibition of STAT3 by DFMI has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. DFMI has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
6-(difluoromethoxy)-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-4-1-2-5-6(3-4)12-13-7(5)8(14)15/h1-3,9H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMSMCFGIWLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696961 | |
Record name | 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
858661-80-0 | |
Record name | 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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